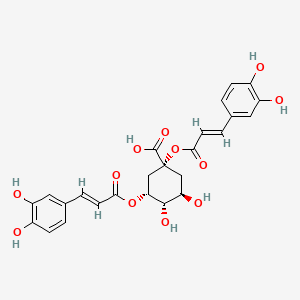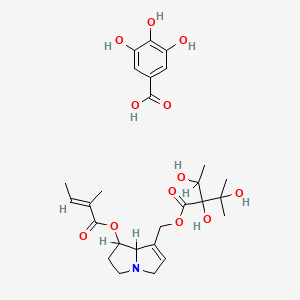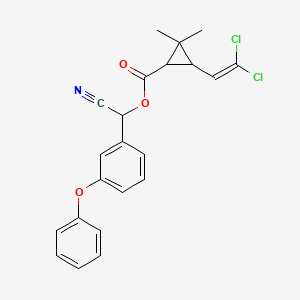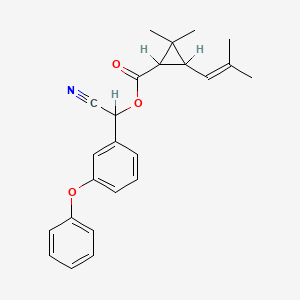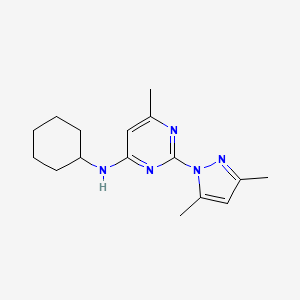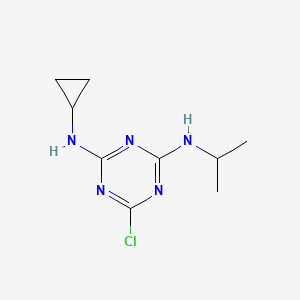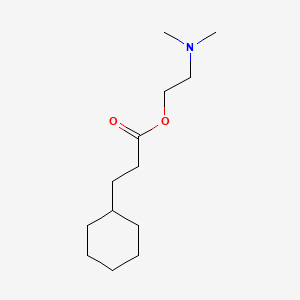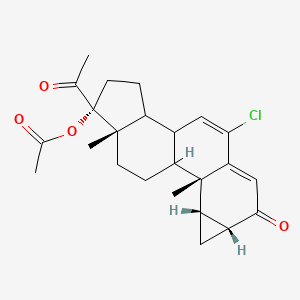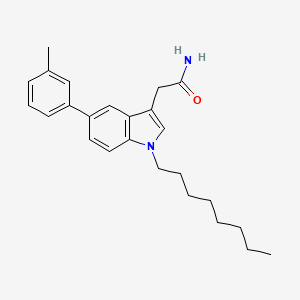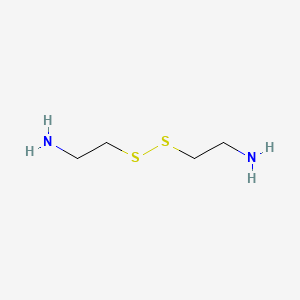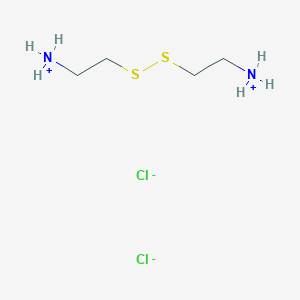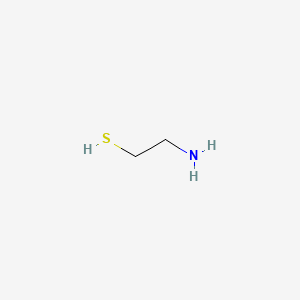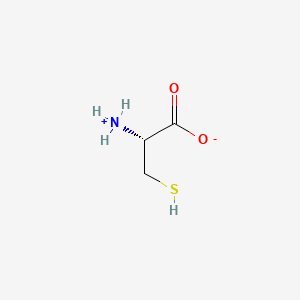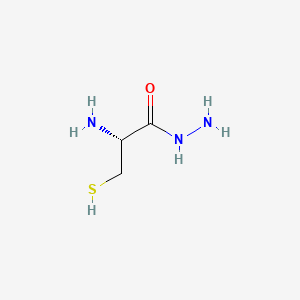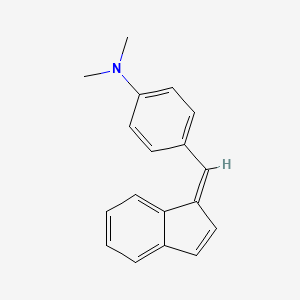
4-((1H-Inden-1-ylidene)methyl)-N,N-dimethylaniline
Übersicht
Beschreibung
The compound “4-((1H-Inden-1-ylidene)methyl)-N,N-dimethylaniline” is a complex organic molecule. It contains an indene group, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene ring . The molecule also contains a dimethylaniline group, which is a form of aniline where two of the hydrogen atoms are replaced by methyl groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The indenylidene group would likely contribute to the compound’s aromaticity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indenylidene and dimethylaniline groups. The electron-rich nature of these groups could make the compound susceptible to electrophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indenylidene and dimethylaniline groups could influence its solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Synthesis Routes A study by Ajibade and Andrew (2021) discusses the molecular structures of compounds synthesized via Schiff bases reduction route, highlighting the importance of such compounds as starting materials for synthesizing azo dyes and dithiocarbamate (Ajibade & Andrew, 2021). This indicates the potential use of 4-((1H-Inden-1-ylidene)methyl)-N,N-dimethylaniline in similar synthetic routes for producing complex organic molecules.
Polyaniline Models and Electron Transfer Research by Lokshin et al. (2001) on polyaniline models demonstrates the significance of certain anilines in studying intermolecular electron transfer, with implications for conducting polymers and materials science (Lokshin et al., 2001). This suggests potential applications of 4-((1H-Inden-1-ylidene)methyl)-N,N-dimethylaniline in developing new materials with specific electrical properties.
Fluorescence Enhancement and Photophysical Behavior Yang et al. (2002) explored the fluorescence enhancement of trans-4-aminostilbene derivatives, revealing how N-phenyl substitutions impact the photophysical properties of these compounds (Yang et al., 2002). The structural analogy suggests that 4-((1H-Inden-1-ylidene)methyl)-N,N-dimethylaniline could be investigated for its fluorescence properties, potentially contributing to the development of new fluorescent markers or materials.
Nucleophilic Substitution Reactions Kirchgessner et al. (2006) investigated the reactivity patterns of the dialkylaniline radical cation, demonstrating its potential in nucleophilic substitution reactions to produce para-substituted dialkylanilines (Kirchgessner et al., 2006). This insight may suggest uses for 4-((1H-Inden-1-ylidene)methyl)-N,N-dimethylaniline in synthetic organic chemistry, particularly in creating complex molecules through targeted substitution reactions.
Antibacterial and Antimicrobial Applications The study of ohmyungsamycins A and B by Um et al. (2013) highlights the discovery of new cyclic peptides with significant antibacterial and anticancer activities (Um et al., 2013). While the direct connection to 4-((1H-Inden-1-ylidene)methyl)-N,N-dimethylaniline is not explicit, the structural complexity and biological activity of these compounds suggest that further investigation into similar structures could uncover new bioactive molecules.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(inden-1-ylidenemethyl)-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N/c1-19(2)17-11-7-14(8-12-17)13-16-10-9-15-5-3-4-6-18(15)16/h3-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVZHTQDVDNJMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(inden-1-ylidenemethyl)-N,N-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



